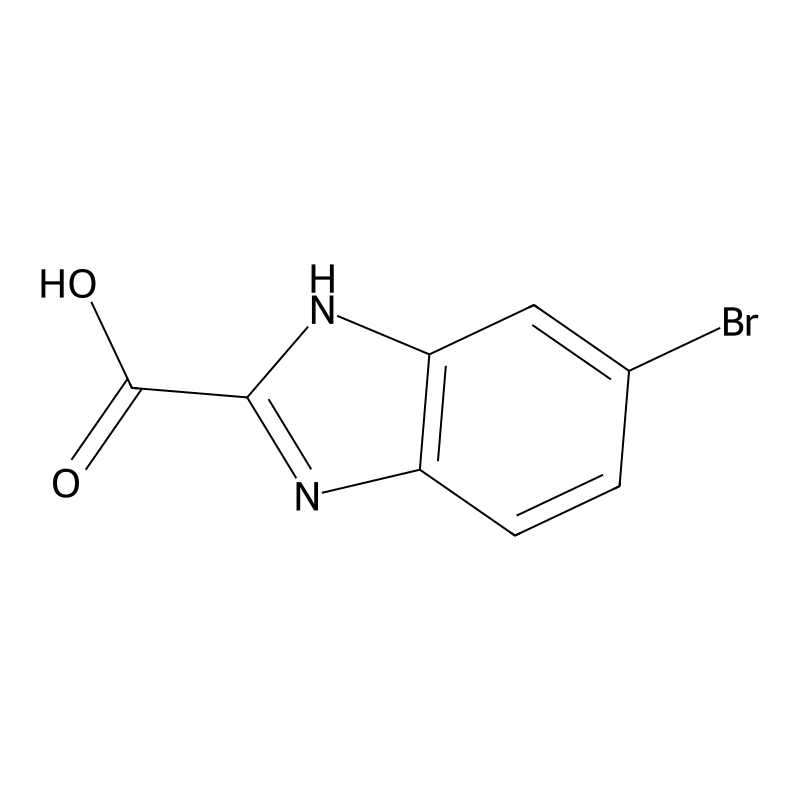5-Bromo-1H-benzoimidazole-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for the synthesis of other molecules
Due to its functional groups, 5-Br-2-COOH-BIM can act as a starting material for the synthesis of more complex molecules. Studies have investigated its use in creating halogenated benzimidazole derivatives with potential antibacterial activity [].
Investigation of biological properties
Some research has explored the potential biological activities of 5-Br-2-COOH-BIM itself. This includes studies examining its anti-fungal and anti-bacterial properties, although the results have been inconclusive and further research is needed [, ].
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a chemical compound with the molecular formula C₈H₅BrN₂O₂ and a CAS number of 40197-20-4. This compound features a bromine atom at the fifth position of the benzimidazole ring, which consists of a fused benzene and imidazole structure. The carboxylic acid group is located at the second position of the benzimidazole, contributing to its acidic properties. Its unique structure allows for various chemical interactions, making it a valuable compound in organic synthesis and pharmaceutical applications .
The reactivity of 5-Bromo-1H-benzoimidazole-2-carboxylic acid can be attributed to its functional groups. Key reactions include:
- Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
- Amidation: It can react with amines to form amides, which are useful in drug synthesis.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the formation of various derivatives.
These reactions are significant for synthesizing more complex organic molecules .
Research indicates that 5-Bromo-1H-benzoimidazole-2-carboxylic acid exhibits various biological activities, including:
- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a potential candidate for antibiotic development.
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is needed to establish its efficacy and mechanisms .
Its biological profile makes it an interesting subject for further pharmacological studies.
Several methods exist for synthesizing 5-Bromo-1H-benzoimidazole-2-carboxylic acid:
- Bromination of Benzimidazole Derivatives: Starting from benzimidazole, bromination can be performed using bromine or N-bromosuccinimide in the presence of solvents like acetic acid.
- Carboxylation Reactions: The introduction of the carboxylic acid group can be achieved through carbon dioxide insertion or by using reagents like potassium carbonate in a suitable solvent.
- Multi-step Synthesis: Combining multiple reactions, such as starting from simpler aromatic compounds and introducing both bromine and carboxylic groups sequentially.
These methods allow for the efficient production of this compound in laboratory settings .
5-Bromo-1H-benzoimidazole-2-carboxylic acid serves various applications:
- Pharmaceutical Intermediates: It is used in the synthesis of bioactive compounds, including potential drugs targeting microbial infections and cancer.
- Agricultural Chemicals: The compound is utilized in developing pesticides and herbicides due to its biological activity against pests .
- Research Reagent: It is employed in laboratories for synthetic organic chemistry experiments.
Several compounds share structural similarities with 5-Bromo-1H-benzoimidazole-2-carboxylic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1H-benzimidazole | Contains a benzimidazole ring without substitutions | Lacks bromine and carboxylic functionalities |
| 2-Carboxybenzimidazole | Similar carboxylic group but lacks bromine | Potentially different biological activity profile |
| 5-Chloro-1H-benzimidazole | Chlorine instead of bromine at the fifth position | Different reactivity due to chlorine presence |
| 5-Iodo-1H-benzimidazole | Iodine substitution at the fifth position | May exhibit enhanced biological properties |
These compounds highlight the uniqueness of 5-Bromo-1H-benzoimidazole-2-carboxylic acid through its specific halogenation and functionalization, which influence its chemical reactivity and biological activity .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








